N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Description

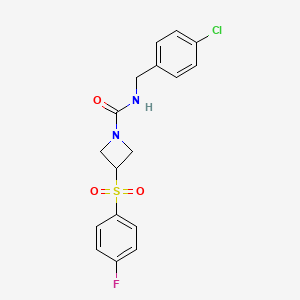

N-(4-Chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-fluorophenylsulfonyl group at the 3-position and a 4-chlorobenzyl carboxamide moiety at the 1-position.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O3S/c18-13-3-1-12(2-4-13)9-20-17(22)21-10-16(11-21)25(23,24)15-7-5-14(19)6-8-15/h1-8,16H,9-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDHWQPPYJBIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using a reagent like 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 4-Chlorobenzyl Group: The final step involves the alkylation of the azetidine ring with 4-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorobenzyl or 4-fluorophenylsulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has shown potential as a lead compound in the development of new pharmaceuticals. Its sulfonamide functionality is particularly relevant for designing inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are essential for bacterial survival .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Sulfanilamide | Antimicrobial | |

| Trimethoprim | Antibacterial |

Anticancer Research

The compound's ability to modulate biological pathways suggests potential applications in cancer treatment. Its structure allows for interactions with methyl modifying enzymes, which are crucial in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have shown that related sulfonamide compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For example, derivatives have been tested against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, showing promising results in reducing cell viability .

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor, particularly targeting proteases and kinases involved in cellular signaling pathways. This property is significant for therapeutic applications aimed at diseases characterized by dysregulated enzyme activity.

Case Study: Enzyme Interaction

Research has demonstrated that the sulfonamide moiety can effectively inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance and respiration .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Azetidine vs. Piperazine/Piperidine Rings

The azetidine core distinguishes this compound from analogs with six-membered rings (e.g., piperazine or piperidine in compounds such as 6h, 6i, and 6j).

Halogenated Aromatic Systems

- 4-Fluorophenylsulfonyl Group: A common motif in bioactive molecules (e.g., bicalutamide, ), this group enhances solubility and participates in hydrophobic interactions. Bicalutamide (C₁₈H₁₄F₄N₂O₄S) shares the 4-fluorophenylsulfonyl moiety but incorporates a trifluoromethyl and cyano group, which increase metabolic stability compared to the target compound’s chlorobenzyl group .

- 4-Chlorobenzyl Carboxamide: The chlorine atom’s electronegativity may improve target binding affinity relative to non-halogenated analogs.

Sulfonamide Linkages

The sulfonyl group in the target compound is structurally analogous to sulfamoyl linkages in compounds (e.g., 6d, 6g), which are known to inhibit enzymes like carbonic anhydrases or proteases via coordination with metal ions or active-site residues .

Melting Points and Solubility

- Melting points for analogs in vary widely (132–230°C ), influenced by halogenation and ring size. The target compound’s melting point is expected to fall within this range, though the azetidine ring may lower it slightly due to reduced crystallinity .

- Bicalutamide () has stringent purity standards (98–102%), suggesting rigorous crystallization protocols that could be applied to the target compound .

Data Table: Key Comparative Metrics

Biological Activity

N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic compound recognized for its complex molecular structure, which includes an azetidine ring, a sulfonyl group, and a carboxamide moiety. Its molecular formula is with a molecular weight of approximately 382.8 g/mol. This unique structural arrangement suggests potential biological activities that are of significant interest in medicinal chemistry and drug development.

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle, which is crucial for its biological interactions.

- Sulfonyl Group : Enhances the compound's reactivity and potential interaction with biological targets.

- Chlorobenzene and Fluorobenzene Functionalities : These substituents may influence the compound's pharmacokinetics and binding affinity to various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClFN2O3S |

| Molecular Weight | 382.8 g/mol |

| CAS Number | 1795491-71-2 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticancer properties. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Initial studies suggest that compounds with similar structures may exhibit potent anticancer properties. The presence of the azetidine ring combined with the sulfonyl group is hypothesized to enhance its interaction with cellular targets involved in cancer progression. For instance, studies have shown that azetidine derivatives can inhibit specific biological pathways linked to cancer cell proliferation .

The exact mechanism of action for this compound has not been fully elucidated; however, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.

- Receptor Interaction : It could bind to cellular receptors, altering signal transduction pathways relevant to cancer development.

- Disruption of Cellular Functions : It may interfere with processes such as DNA replication and protein synthesis, leading to apoptosis in malignant cells .

Case Studies

Several case studies have explored the biological activity of related azetidine compounds, providing insights into their therapeutic potential:

- Study on Antioxidant Activity : A related study evaluated various azetidine derivatives for their in-vitro antioxidant activity, revealing moderate to significant effects compared to standard antioxidants like ascorbic acid. This suggests potential applications in oxidative stress-related diseases .

- Synthesis and Evaluation of Azetidine Derivatives : Research focused on synthesizing azetidine derivatives demonstrated promising results in inhibiting specific cancer cell lines, indicating that structural modifications could enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the azetidine core via cyclization of a β-lactam precursor.

- Step 2 : Sulfonylation at the azetidine 3-position using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile).

- Step 3 : Coupling of the 4-chlorobenzyl group via carboxamide formation using carbodiimide-based coupling reagents.

Critical Conditions : - Temperature control (0–25°C) during sulfonylation to prevent side reactions.

- Solvent choice (e.g., DMF for solubility vs. THF for selectivity).

- Catalysts like HOBt for efficient amide bond formation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of sulfonyl and carboxamide groups (e.g., H-NMR for aromatic protons, F-NMR for fluorophenyl signals).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] peak matching theoretical mass).

- HPLC-PDA : Assess purity (>95%) and detect trace impurities from side reactions.

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .

Advanced Research Questions

Q. How can researchers investigate the biological activity and mechanism of action of this compound in CNS disorders?

- Methodological Answer :

- Target Identification : Use kinase profiling assays (e.g., phosphodiesterase inhibition) or receptor binding studies (e.g., GABA modulation) based on structural analogs .

- In Vitro Models : Test neuroprotective effects in primary neuron cultures exposed to oxidative stress.

- In Vivo Models : Evaluate efficacy in rodent models of anxiety/depression (e.g., elevated plus maze) with dose-response analysis. Monitor pharmacokinetics (e.g., brain penetration via LC-MS) .

Q. What strategies can optimize the compound’s pharmacokinetic properties while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to enhance metabolic stability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability.

- Selectivity Screening : Use kinase profiling panels to identify off-target interactions (e.g., Met kinase inhibition in cancer models) .

Q. How should researchers address contradictions in reported biological activity across studies?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity via HPLC and HRMS to rule out batch-specific impurities .

- Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time).

- Structural Analog Analysis : Test derivatives (e.g., azepane vs. azetidine cores) to isolate contributions of specific functional groups .

Methodological Guidance for Advanced Studies

Q. What computational approaches can predict interactions between this compound and biological targets?

- Answer :

- Molecular Docking : Simulate binding to phosphodiesterase active sites using software like AutoDock Vina.

- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations.

- AI-Driven Generative Chemistry : Train models on structural analogs to propose derivatives with improved binding affinity .

Q. How can toxicity and selectivity be evaluated in preclinical development?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.